7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Overview
Description
7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a chloro(difluoro)methyl group, a fluorophenyl group, and a carbonitrile group
Preparation Methods
The synthesis of 7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves a multi-step process. One common synthetic route starts with the appropriate methyl ketone, which undergoes a series of reactions including cyclization, halogenation, and nitrile formation. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Chemical Reactions Analysis
7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as a fluorescent probe in bioimaging applications due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other known anticancer compounds.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved can include inhibition of specific kinases or modulation of signal transduction pathways .
Comparison with Similar Compounds
7-[CHLORO(DIFLUORO)METHYL]-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These isomeric forms have different ring fusion patterns, resulting in distinct reactivity and applications.
Pyrazolo[4,3-d]pyrimidines:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N4/c15-14(17,18)12-5-11(8-1-3-10(16)4-2-8)21-13-9(6-19)7-20-22(12)13/h1-5,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFAERDCQSSZTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)Cl)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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